molecular formula C18H22N6 B14303812 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide CAS No. 123885-92-7

4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide

Cat. No.: B14303812
CAS No.: 123885-92-7
M. Wt: 322.4 g/mol
InChI Key: GFDIGDWACCJVOI-UHFFFAOYSA-N
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Description

4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide is a synthetic organic compound with the molecular formula C18H23ClN6. It is known for its complex structure, which includes a piperazine ring and two benzene rings, each substituted with carbamimidoyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzonitrile with piperazine to form an intermediate, which is then further reacted with carbamimidoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamimidoyl groups to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Piperazine-1,4-diyl-bis-benzamidine
  • Benzenecarboximidamide,4,4’-(1,4-piperazinediyl)bis
  • 4-[4-(4-Amidinophenyl)piperazinyl]benzenecarboxamidine

Uniqueness

4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide is unique due to its specific substitution pattern and the presence of both piperazine and benzene rings with carbamimidoyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

123885-92-7

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide

InChI

InChI=1S/C18H22N6/c19-17(20)13-1-5-15(6-2-13)23-9-11-24(12-10-23)16-7-3-14(4-8-16)18(21)22/h1-8H,9-12H2,(H3,19,20)(H3,21,22)

InChI Key

GFDIGDWACCJVOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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